

Application Notes and Protocols: Imaging Techniques to Monitor Neurodegeneration in Tofersen Trials

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Compound of Interest

Compound Name: *Tofersen*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key imaging and biomarker methodologies used to monitor neurodegeneration in clinical trials of **Tofersen** (formerly BIIB067), an antisense oligonucleotide (ASO) therapy for superoxide dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS). The included data, protocols, and diagrams are intended to guide researchers in designing and implementing similar studies for neurodegenerative diseases.

Introduction to Tofersen and Monitoring Strategies

Tofersen is designed to reduce the synthesis of the SOD1 protein by mediating the degradation of SOD1 messenger RNA (mRNA).^[1] Monitoring the efficacy of **Tofersen** in clinical trials has relied on a combination of clinical outcomes, fluid biomarkers, and advanced imaging and electrophysiological techniques. The primary goals of these monitoring strategies are to demonstrate target engagement, measure the downstream effects on neuronal damage, and correlate these changes with clinical function.

A cornerstone of the **Tofersen** clinical development program, particularly the Phase 3 VALOR trial and its open-label extension (OLE), has been the use of neurofilament light chain (NfL) as a surrogate biomarker for neuroaxonal damage.^{[2][3][4][5][6]} Reductions in cerebrospinal fluid (CSF) and plasma NfL have been shown to be reasonably likely to predict clinical benefit, a key

factor in **Tofersen**'s accelerated approval by the FDA.[4][5][6] In addition to fluid biomarkers, techniques such as Diffusion Tensor Imaging (DTI) and High-Density Surface Electromyography (HDSEMG) provide structural and functional insights into the integrity of the motor system.

Quantitative Biomarker Data from Tofersen Trials

The following tables summarize key quantitative data from the **Tofersen** clinical trials, demonstrating the treatment's effect on biomarkers and clinical measures.

Table 1: Biomarker Reductions in the VALOR Study & Open-Label Extension (12-Month Analysis)

Biomarker	Early-Start Tofersen	Delayed-Start Tofersen	Reference
CSF SOD1 Protein Reduction	33%	21%	[7][8]
Plasma Neurofilament Light (NfL) Reduction	51%	41%	[8][9]

Table 2: Clinical Outcome Changes in the VALOR Study & Open-Label Extension (52-Week Analysis)

Clinical Measure	Early-Start Tofersen (Change from Baseline)	Delayed-Start Tofersen (Change from Baseline)	Difference	Reference
ALSFRS-R Score	-6.0 points	-9.5 points	3.5 points	[2]
Percent Predicted Slow Vital Capacity (SVC)	-9.4%	-18.6%	9.2 percentage points	[2]

Table 3: Plasma NfL Changes in the VALOR Study (28-Week Analysis, Faster-Progressing Subgroup)

Treatment Group	Change in Plasma NfL	Reference
Tofersen	60% Reduction	[5]
Placebo	20% Increase	[5]

Signaling Pathway and Experimental Workflows

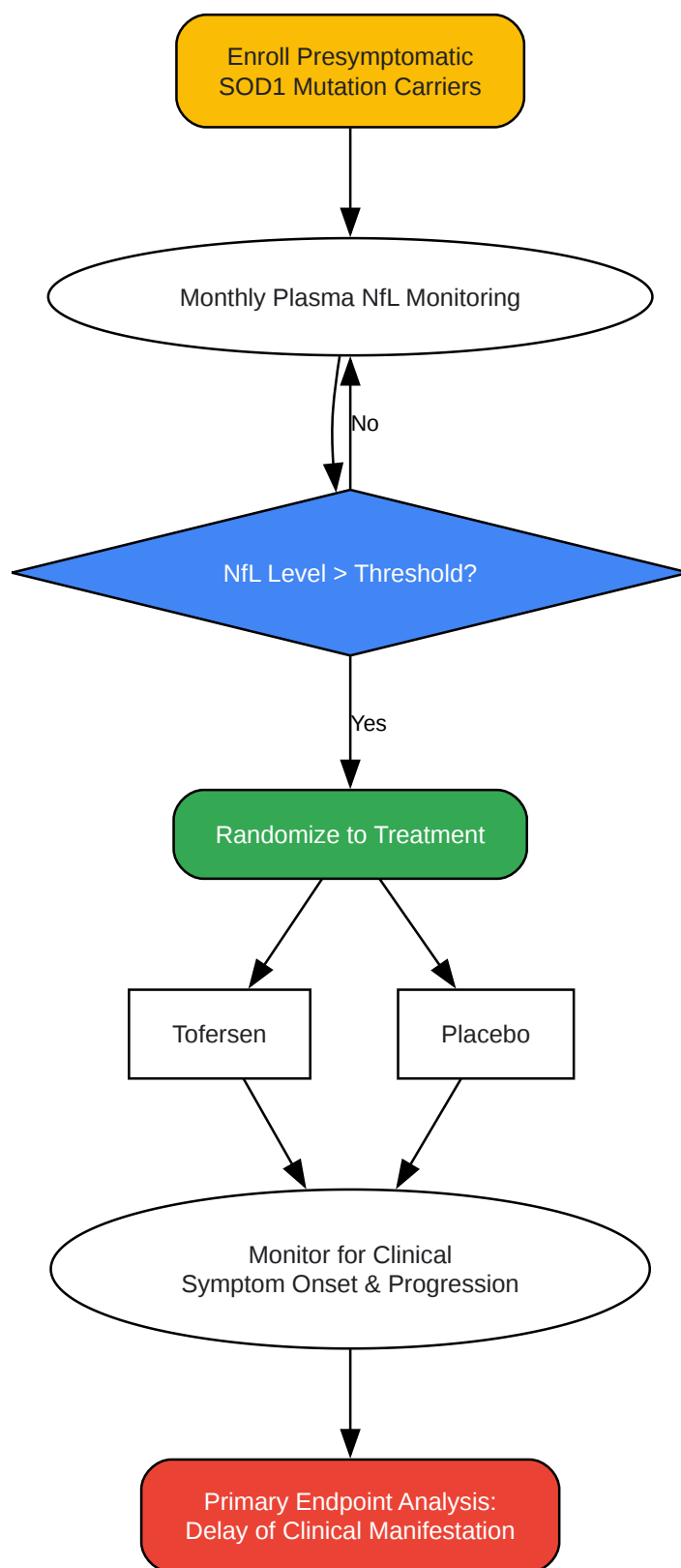
Tofersen's Mechanism of Action

Tofersen is an antisense oligonucleotide that targets the mRNA transcript of the SOD1 gene. By binding to the SOD1 mRNA, it creates a substrate for RNase H, an enzyme that selectively degrades the RNA in an RNA/DNA hybrid. This process prevents the translation of the SOD1 protein, leading to reduced levels of both normal and misfolded mutant SOD1 protein, thereby mitigating its toxic effects on motor neurons.

Caption: Mechanism of action for **Tofersen**.

ATLAS Trial Workflow for Presymptomatic Individuals

The ATLAS (Assessing **Tofersen** in Presymptomatic SOD1) study is a Phase 3 trial designed to evaluate whether initiating **Tofersen** in presymptomatic carriers of SOD1 mutations can delay the onset of clinical symptoms.[\[10\]](#)[\[11\]](#) The trial utilizes plasma NfL as a biomarker to determine the optimal time for therapeutic intervention.



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Caption: Workflow of the ATLAS clinical trial.

Experimental Protocols

Protocol 4.1: Quantification of Neurofilament Light Chain (NfL) in Plasma

This protocol is based on the use of the Single Molecule Array (Simoa) platform, a technology widely employed for its high sensitivity in detecting NfL.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To quantify the concentration of NfL in human plasma samples as a measure of neuroaxonal injury.

Materials:

- Simoa HD-X Analyzer (Quanterix)
- Simoa NF-light® Advantage Kit (Quanterix)
- Plasma samples collected in EDTA tubes, centrifuged, aliquoted, and stored at -80°C
- Calibrators and controls (provided in kit)
- Microplate shaker and washer
- Reagent-grade water

Procedure:

- Instrument Preparation:
 - Power on the Simoa HD-X Analyzer and initialize the software.
 - Perform daily maintenance tasks as prompted by the software (e.g., "Start of Day" task), including system primes.[\[12\]](#)
 - Ensure sufficient quantities of system fluids (wash buffers, oil) and consumables (cuvettes, tips, discs) are loaded.[\[12\]](#)
- Reagent and Sample Preparation:

- Thaw all kit reagents, calibrators, controls, and plasma samples on ice.
- Once thawed, gently vortex all components.
- Prepare calibrator dilutions according to the kit's certificate of analysis.
- Plasma samples will be diluted by the instrument using the standard 4x dilution protocol.
[12] Load neat plasma samples directly into the 96-well sample plate.
- Assay Run Setup:
 - In the Simoa software, create a new batch.
 - Import the assay definition file for the NF-light® kit.
 - Define the plate layout, assigning specific wells for calibrators, controls, and unknown plasma samples.[12] Specify the number of replicates for each (typically run in duplicate).
- Plate Loading and Execution:
 - Load the prepared 96-well sample plate into the instrument.
 - Load the reagent plate (containing capture beads, detector antibody, and enzyme conjugate) into its designated position.
 - Initiate the run. The instrument will automatically perform all incubation, washing, and signal acquisition steps.
- Data Analysis:
 - The instrument software will automatically generate a calibration curve from the calibrator wells.
 - NfL concentrations for the unknown plasma samples will be interpolated from this curve.
 - Review the quality control data (e.g., control recovery, coefficient of variation (%CV) for replicates) to ensure the validity of the run.
 - The threshold for initiating treatment in the ATLAS trial was a rise to ≥ 44 pg/mL.[10][15]

Protocol 4.2: Diffusion Tensor Imaging (DTI) of the Corticospinal Tract

This protocol outlines a representative DTI acquisition and analysis workflow for assessing the structural integrity of the corticospinal tract (CST) in ALS patients, based on published methodologies.[\[6\]](#)[\[16\]](#)[\[17\]](#)

Objective: To quantify white matter microstructural changes (e.g., axonal loss, demyelination) in the CST by measuring fractional anisotropy (FA) and mean diffusivity (MD).

Materials:

- 1.5T or 3.0T MRI scanner
- Head coil
- DTI analysis software (e.g., FSL, MRtrix, DSI Studio)

Procedure:

- Patient Preparation:
 - Screen the patient for MRI contraindications.
 - Position the patient comfortably on the scanner table with the head secured within the head coil to minimize motion artifacts.
- Image Acquisition:
 - Acquire a high-resolution T1-weighted anatomical scan (e.g., MPRAGE) for anatomical reference and registration.
 - Acquire the DTI sequence. A typical sequence for ALS studies includes:
 - Sequence Type: Single-shot spin-echo echo-planar imaging (EPI).
 - Diffusion Directions: At least 12-25 non-collinear directions.[\[6\]](#)[\[16\]](#)

- b-value: 1000 s/mm².[\[6\]](#)[\[16\]](#)
- Reference Image: At least one image with b=0 s/mm².
- Voxel Size: Aim for isotropic voxels of 2-3 mm³.
- Example Parameters: Repetition Time (TR) ~6500 ms; Echo Time (TE) ~80-100 ms.[\[6\]](#)
[\[16\]](#)
- Data Pre-processing:
 - Correct the raw DTI data for eddy current distortions and subject motion using affine registration to the b=0 image.
 - Perform brain extraction (skull stripping) on both the DTI and T1-weighted images.
 - Fit the diffusion tensor model to the data at each voxel to generate maps of FA and MD.
- Corticospinal Tract Analysis (Region of Interest - ROI based):
 - Co-register the FA map to the patient's T1-weighted anatomical image.
 - Manually draw ROIs along the known anatomical path of the CST at specific levels (e.g., posterior limb of the internal capsule, cerebral peduncles, pons).[\[16\]](#)
 - Alternatively, use automated tractography algorithms seeded from the motor cortex to reconstruct the CST.
 - Extract the mean FA and MD values from the ROIs or along the reconstructed tract.
- Data Interpretation:
 - Compare patient FA and MD values to those from a healthy control group.
 - In ALS, a significant decrease in FA and an increase in MD within the CST are indicative of neurodegeneration.[\[16\]](#)[\[18\]](#)
 - Longitudinal changes in these metrics can be used to monitor disease progression or therapeutic response.

Protocol 4.3: High-Density Surface Electromyography (HDSEMG) for Fasciculation Analysis

This protocol describes the use of HDSEMG to non-invasively detect and quantify fasciculation potentials (FPs), a hallmark of lower motor neuron dysfunction in ALS.

Objective: To quantify the frequency and characteristics of fasciculations in a target muscle as a biomarker of disease activity.

Materials:

- HDSEMG amplifier system
- 64-channel (8x8 grid) adhesive electrode array.[\[19\]](#)
- Skin preparation materials (abrasive paste, alcohol swabs)
- Analysis software, such as the Surface Potential Quantification Engine (SPiQE).[\[1\]](#)[\[19\]](#)

Procedure:

- Patient and Site Preparation:
 - Have the patient sit or lie in a relaxed, comfortable position.
 - Select the target muscle for recording (e.g., biceps brachii, first dorsal interosseous).
 - Prepare the skin over the muscle by gently abrading and cleaning with an alcohol swab to reduce impedance.
 - Apply the 64-channel electrode array over the belly of the muscle.
 - Place a reference electrode on a nearby electrically neutral site (e.g., olecranon).
- Data Recording:
 - Instruct the patient to keep the target muscle completely relaxed.

- Record spontaneous muscle activity for a standardized duration. While short recordings (2 minutes) can be effective[20], longer recordings (e.g., 30 minutes) may provide a more robust sample of fasciculation activity.[19]
- Visually monitor the real-time EMG signal to ensure the patient remains relaxed and to identify periods of voluntary contraction.
- Data Analysis using SPiQE:
 - Import the raw HDSEMG data into the SPiQE analysis software.
 - The software automatically performs the following steps:
 - Noise-responsive thresholding: SPiQE continuously assesses the baseline noise level and adjusts its amplitude threshold for FP detection accordingly.[1]
 - FP Identification: The algorithm identifies potential FPs based on their amplitude, duration, and morphology across the electrode grid.
 - Voluntary Activity Rejection: Periods of voluntary muscle contraction are identified and excluded from the analysis.[19]
 - The software outputs key metrics, including:
 - Fasciculation Frequency: FPs per minute.
 - Fasciculation Amplitude: The median or mean peak-to-peak amplitude of detected FPs.
 - Inter-Fasciculation Interval: The time between consecutive FPs.
- Data Interpretation:
 - A higher fasciculation frequency is a characteristic feature of ALS.[19]
 - Changes in FP frequency or amplitude over time may reflect changes in the rate of lower motor neuron degeneration or reinnervation, providing a potential measure of disease progression or stabilization in response to therapy.

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